二聚松柏脂基乙酸酯

描述

Synthesis Analysis

Dimeric coniferyl acetate and its analogs can be synthesized through biomimetic oxidations, where specific conditions facilitate the formation of dimeric structures. For example, FeCl3·6H2O-promoted oxidations have been utilized in acetone systems to produce dimeric skeletons from dihalogeno-resveratrol, leading to the synthesis of natural products like (±)-ε-viniferin and its analogs with moderate yields (Liu et al., 2018).

Molecular Structure Analysis

The molecular structure of dimeric compounds often involves complex formations, such as acetoxy groups oriented on one side, forcing facing phenolic units to be almost parallel. This configuration is exemplified in the crystal and molecular structure of the acetic acid (1:1) clathrate formed by cyclo{tetrakis[(5-t-butyl-2-acetoxy-1,3-phenylene)methylene]}, highlighting the intricate arrangements possible in dimeric structures (Rizzoli et al., 1982).

Chemical Reactions and Properties

Dimeric coniferyl acetate participates in various chemical reactions, significantly influenced by the solvent environment. Studies suggest that the dimerization process is not under thermodynamic control but is affected by the solvent, with water facilitating solvent cage formation around the radicals of coniferyl alcohol, thus affecting product distribution of dimers (Houtman, 1999).

Physical Properties Analysis

The physical properties of compounds related to dimeric coniferyl acetate, such as dimer acid-based polyamides, have been studied extensively. The influence of monofunctional reactants like acetic acid on properties such as glass transition temperature, melting point, and degree of polymerization shows the complexity and variability in the physical characteristics of these materials (Çavuş & Gürkaynak, 2006).

Chemical Properties Analysis

The chemical properties of dimeric structures, particularly those incorporating metal complexes, demonstrate significant catalytic activities. For instance, dimeric copper acetate complexes encapsulated in zeolite-Y showed enhanced reactivity due to modified Cu-Cu binding, which influences the strength and lability of Cu-phenolate and Cu-dioxygen bonds, thus affecting the complexes' catalytic properties (Chavan et al., 2000).

科学研究应用

木脂素和新木脂素合成

二聚松柏脂基乙酸酯在木脂素和新木脂素的合成中发挥作用。在对智利蜂胶和杜鹃花的研究中,分离出包括二聚松柏脂基乙酸酯衍生物在内的化合物,突出了其在这些生物活性化合物天然合成中的重要性(Valcic, Montenegro, & Timmermann, 1998); (Guo 等,2014)。

核磁共振研究和木质素建模

松柏醇是一种密切相关的化合物,在木质素生物合成中至关重要。使用核磁共振的研究已经检查了它在木质素形成中的作用,重点是它的二聚化以及它如何影响木质素低聚物中观察到的化学位移。这项研究增强了对木质素在分子水平上的结构理解(Watts, Mohamed, & Kubicki, 2011)。

木质素生物合成机制

对木质素形成中氧化酚偶联的区域选择性的研究表明,二聚松柏醇在二聚化反应中具有与交叉偶联反应不同的区域选择性,从而深入了解了木质素生物合成的复杂过程(Syrjänen & Brunow, 2000)。

抗氧化性能和木质素化学

与二聚松柏脂基乙酸酯密切相关的松柏醇由于其作为抗氧化剂的潜力及其在木质素化学中的作用而被大规模合成。这项研究突出了此类化合物在自然过程和潜在工业应用中的重要性(Amer 等,2019)。

在木脂素和木质素形成中的作用

研究已经调查了二聚化合物(如松柏醇)在木脂素和木质素形成中的作用。例如,对应用于木质素二聚体的 DFRC 方法和控制松柏醇二聚化的因素的研究有助于我们了解木质素的复杂结构和形成过程(Kobayashi, Shigematsu, & Tanahashi, 2005); (Houtman, 1999)。

对聚合的影响

松柏醇与环糊精聚合的研究表明,松柏醇的氧化过程,以及由此产生的二聚形式,可以受到环糊精等外部因素的影响。这一发现与实验室和潜在工业环境中的受控聚合过程相关(Tarrago 等,2018)。

作用机制

Target of Action

The primary targets of dimericconiferylacetate are yet to be definitively identified. It’s important to note that the identification of a compound’s primary targets is a crucial step in understanding its mechanism of action .

Mode of Action

The compound’s interaction with its targets and the resulting changes are areas of ongoing research .

Biochemical Pathways

The biochemical pathways affected by dimericconiferylacetate and their downstream effects are yet to be elucidated. Understanding these pathways can provide insights into the compound’s mechanism of action and its potential therapeutic applications .

Pharmacokinetics

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, plays a crucial role in determining a compound’s bioavailability. The ADME properties of dimericconiferylacetate and their impact on its bioavailability are areas of ongoing research .

Result of Action

Dimericconiferylacetate has been shown to exhibit strong nitric oxide (NO) inhibition with IC50 values of 27.1 uM in lipopolysaccharide (LPS)-activated murine macrophage-like J774.1 cells . It also exhibits significant inhibitory effects on the nitric oxide production in lipopolysaccharide activated C57BL6/J mouse macrophages .

Action Environment

The action environment, including environmental factors such as pH, temperature, and presence of other molecules, can influence a compound’s action, efficacy, and stability. The influence of these factors on the action of dimericconiferylacetate is an area of ongoing research .

属性

IUPAC Name |

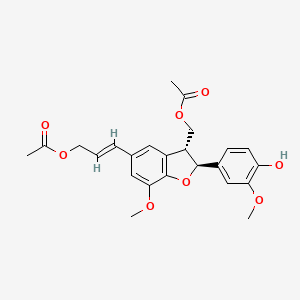

[(E)-3-[(2S,3R)-3-(acetyloxymethyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O8/c1-14(25)30-9-5-6-16-10-18-19(13-31-15(2)26)23(32-24(18)22(11-16)29-4)17-7-8-20(27)21(12-17)28-3/h5-8,10-12,19,23,27H,9,13H2,1-4H3/b6-5+/t19-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXVTGSQLKCKCF-FDTLDTTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=CC1=CC2=C(C(=C1)OC)OC(C2COC(=O)C)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2COC(=O)C)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimeric coniferyl acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

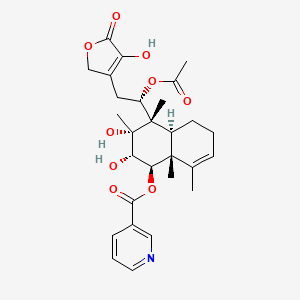

![[(3S,4aR,5S,6R,6aR,10R,10aS,10bR)-5,10-dibenzoyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-6-yl] pyridine-3-carboxylate](/img/structure/B1179327.png)

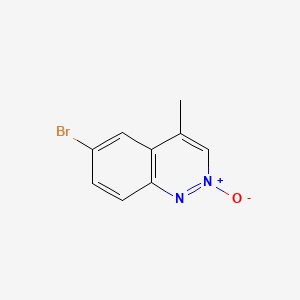

![4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1179335.png)

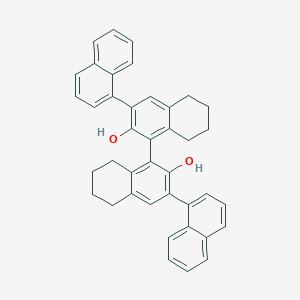

![2-[(4-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1179336.png)